



Application Note: Dihydrorhodamine 6G Flow Cytometry for Reactive Oxygen Species Detection

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO•–), that are generated as byproducts of normal cellular metabolism.[1][2] While essential for signaling and host defense, excessive ROS production leads to oxidative stress, a condition implicated in cellular damage and the progression of various diseases.[3][4] Consequently, the accurate detection and quantification of intracellular ROS are critical in many areas of biological research and drug development.

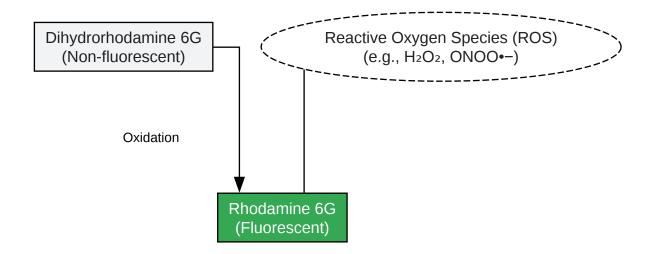
Dihydrorhodamine 6G (DHRh 6G) is a cell-permeant fluorogenic probe used for detecting intracellular ROS.[5] In its reduced form, DHRh 6G is non-fluorescent but is oxidized by ROS to the highly fluorescent compound Rhodamine 6G, which can be readily quantified by flow cytometry. This application note provides a detailed protocol and gating strategy for measuring ROS in cell populations using DHRh 6G.

Mechanism of Action

Dihydrorhodamine 6G is the reduced, non-fluorescent form of Rhodamine 6G. It readily diffuses across cell membranes. Inside the cell, in the presence of reactive oxygen species and peroxidases or other cellular redox systems, DHRh 6G is oxidized in a two-electron process to form the cationic fluorescent dye Rhodamine 6G. The resulting fluorescent product



accumulates in the mitochondria and emits a bright green-orange fluorescence when excited by a 488 nm or 532 nm laser, which can be detected in the appropriate channel of a flow cytometer (typically FITC or PE).



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Caption: Mechanism of DHRh 6G oxidation by ROS.

Experimental Protocols

This section provides detailed protocols for sample preparation, staining, and analysis.

Required Materials

- Reagents:
 - Dihydrorhodamine 6G (DHRh 6G)
 - Dimethyl sulfoxide (DMSO)
 - Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
 - Cell culture medium (serum-free for staining)
 - Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer (positive control)
 - N-acetylcysteine (NAC) or other ROS scavenger (negative control)



- Fixable Viability Dye (e.g., 7-AAD, Propidium Iodide)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)
- Equipment:
 - Flow cytometer with 488 nm or 561 nm laser
 - Laminar flow hood
 - Centrifuge
 - Incubator (37°C, 5% CO₂)
 - Micropipettes
 - 12 x 75 mm polystyrene flow cytometry tubes

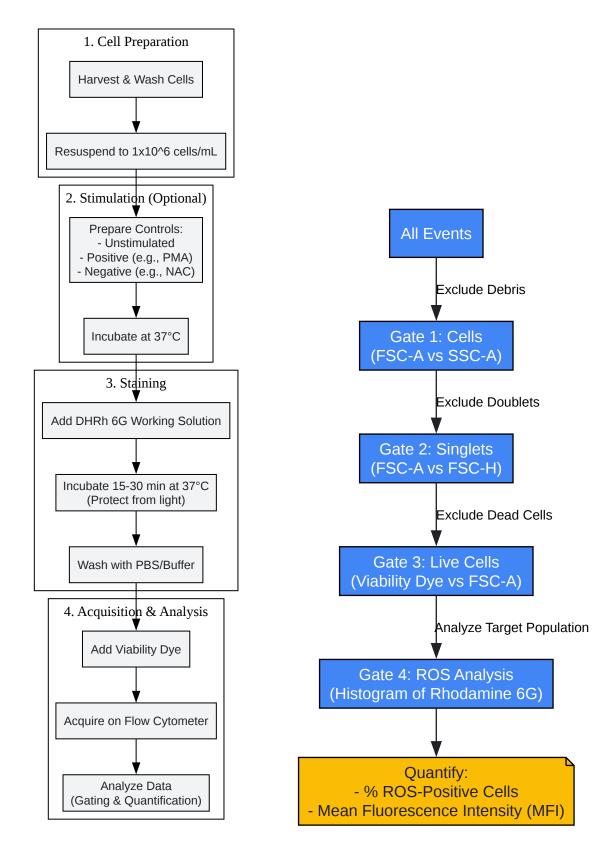
Reagent Preparation

- DHRh 6G Stock Solution (e.g., 5 mM): Dissolve DHRh 6G powder in high-quality, anhydrous DMSO. Vortex thoroughly. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
- DHRh 6G Working Solution (1-20 μM): On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the final desired concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.
- PMA Stock Solution (Positive Control): Prepare a 1 mg/mL stock solution in DMSO. Store at
 -20°C. The working concentration is typically 25-100 ng/mL.
- NAC Stock Solution (Negative/Inhibitor Control): Prepare a 1 M stock solution in water and adjust the pH to 7.4. The working concentration is typically 1-10 mM.

Cell Preparation and Staining Protocol

This protocol is a general guideline and may require optimization.





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